molecular formula C5H9Br B6153643 1-bromo-3-methylcyclobutane, Mixture of diastereomers CAS No. 1698308-65-4

1-bromo-3-methylcyclobutane, Mixture of diastereomers

Cat. No.: B6153643
CAS No.: 1698308-65-4
M. Wt: 149.03 g/mol
InChI Key: DMOUTVAELOBPGU-UHFFFAOYSA-N
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Description

1-Bromo-3-methylcyclobutane is a brominated cyclobutane derivative with a methyl substituent at the 3-position. Due to the restricted rotation of the cyclobutane ring and the presence of stereogenic centers, this compound exists as a mixture of diastereomers. The synthesis of such mixtures often yields variable diastereomeric ratios depending on reaction conditions (e.g., catalyst, temperature) . Separation and characterization of these diastereomers require advanced chromatographic and spectroscopic techniques, as their structural similarities pose significant analytical challenges .

Properties

CAS No.

1698308-65-4

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromo-3-methylcyclobutane

InChI

InChI=1S/C5H9Br/c1-4-2-5(6)3-4/h4-5H,2-3H2,1H3

InChI Key

DMOUTVAELOBPGU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-methylcyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-methylcyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is added to the cyclobutane ring.

Industrial Production Methods

In an industrial setting, the production of 1-bromo-3-methylcyclobutane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired diastereomers. Purification techniques such as distillation or chromatography are employed to separate the diastereomers and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: 3-methylcyclobutanol, 3-methylcyclobutanenitrile, or 3-methylcyclobutylamine.

    Elimination: 3-methylcyclobutene.

    Oxidation: 3-methylcyclobutanecarboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Organic Synthesis

1-bromo-3-methylcyclobutane serves as an important intermediate in organic synthesis. Its unique structure allows chemists to create more complex molecules by utilizing its diastereomers for targeted reactions. The compound can undergo various reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like hydroxide or amine groups.
  • Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

These reactions contribute to the development of new materials and compounds with specific functionalities.

Medicinal Chemistry

In medicinal chemistry, 1-bromo-3-methylcyclobutane is explored for its potential therapeutic effects. Compounds with similar structures often exhibit significant biological activities, such as antibacterial or antifungal properties. The presence of the bromine atom may enhance lipophilicity, making it a candidate for pharmacological studies.

Material Science

The compound is also utilized in material science for designing novel materials with specific properties. Its unique cyclobutane structure can lead to innovative applications in creating polymers or other materials that require specific mechanical or chemical characteristics.

Chemical Biology

In chemical biology, 1-bromo-3-methylcyclobutane acts as a probe to study biological processes and interactions. Its ability to participate in various chemical reactions makes it valuable for investigating enzyme mechanisms or cellular pathways.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of 1-bromo-3-methylcyclobutane as an intermediate in synthesizing complex organic molecules. Researchers successfully transformed this compound into various derivatives through substitution reactions, showcasing its versatility in organic synthesis.

Research has indicated that halogenated cyclobutanes exhibit notable biological activities. A comparative study on structurally similar compounds revealed that those containing bromine often showed enhanced antibacterial properties. This finding supports further investigation into the medicinal applications of 1-bromo-3-methylcyclobutane.

Case Study 3: Material Development

In material science applications, researchers explored the use of 1-bromo-3-methylcyclobutane in developing new polymeric materials. The unique properties imparted by this compound led to materials with improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-bromo-3-methylcyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Brominated Cyclobutane Derivatives

Compound Molecular Formula Molecular Weight Substituents Diastereomer Ratio (Typical) Key Physical Properties
1-Bromo-3-methylcyclobutane C₅H₉Br 149.03 g/mol Methyl (C3) 1:1 to 4:1 B.p. ~120–130°C; Polar (Rf varies with TLC conditions)
1-Bromo-3-isopropylcyclobutane C₇H₁₃Br 177.09 g/mol Isopropyl (C3) Not reported Higher hydrophobicity due to bulkier substituent
3-Hydroxy-2,4,6-trimethylheptanoic acid (TMHEA) C₁₀H₂₀O₃ 188.26 g/mol Hydroxy, methyl 1:1:1:1 (four diastereomers) Resolved via NMR/optical rotation

Key Observations :

  • Polar functional groups (e.g., hydroxyl in TMHEA) enhance resolution in normal-phase chromatography due to stronger silica interactions .

Table 2: Diastereomer Ratios in Selected Syntheses

Compound Catalyst/Conditions Diastereomer Ratio Reference
1-Bromo-3-methylcyclobutane analogs TfOH (0.01–0.05 equiv) 1:1 to 4:1
Amphidinolide T1 derivatives Nickel-catalyzed macrocyclization 3:1 (cis:trans)
PT2977 (Belzutifan) Silica gel chromatography 3:1 (cis:trans)

Separation Techniques

Chromatographic Resolution :

  • Normal-phase HPLC: Polar diastereomers (e.g., RS/SR azulene diols) exhibit better resolution (α = 7.8) than nonpolar counterparts (α = 2.4) on Chiralcel-OD-H .
  • Silica gel chromatography : Used for cis/trans separation in bromocyclobutane analogs (e.g., PT2977 diastereomers) with efficiencies >90% .

Spectroscopic Differentiation :

  • NMR : Slight chemical shift discrepancies (e.g., δ 0.1–0.5 ppm in $^1$H NMR) and signal splitting distinguish diastereomers (Fig. 7 in ).

Biological Activity

1-Bromo-3-methylcyclobutane is a compound characterized by its unique cyclic structure and the presence of a bromine atom. As a mixture of diastereomers, it exhibits distinct biological activities that can be influenced by the stereochemistry of its isomers. Understanding these activities is crucial for applications in medicinal chemistry and pharmaceutical development.

Chemical Structure and Properties

The molecular formula for 1-bromo-3-methylcyclobutane is C5H9BrC_5H_9Br. The compound features a cyclobutane ring with a bromine substituent at the first position and a methyl group at the third position. The presence of multiple stereocenters leads to the formation of diastereomers, which can exhibit different reactivities and biological profiles.

Biological Activity

Research into the biological activity of 1-bromo-3-methylcyclobutane indicates several potential effects:

  • Antimicrobial Activity : Some studies have shown that halogenated compounds, including brominated derivatives, can exhibit antimicrobial properties. The specific diastereomers may show varying levels of activity against different bacterial strains due to differences in their interaction with microbial cell membranes.
  • Neuropharmacological Effects : Compounds similar to 1-bromo-3-methylcyclobutane have been investigated for their effects on neurotransmitter systems. For instance, certain diastereomers may influence dopamine or serotonin receptors, potentially leading to anxiolytic or antidepressant effects.
  • Cytotoxicity : Preliminary studies suggest that some diastereomers may possess cytotoxic properties against cancer cell lines. This activity can be attributed to their ability to interfere with cellular signaling pathways or induce apoptosis.

Case Studies

Several case studies have highlighted the biological implications of 1-bromo-3-methylcyclobutane:

  • Antibacterial Activity : A study examining the antibacterial effects of various halogenated cycloalkanes reported that certain diastereomers of 1-bromo-3-methylcyclobutane showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Neurotransmitter Interaction : Research focusing on structurally related compounds found that specific stereoisomers could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders .
  • Cancer Cell Studies : In vitro assays demonstrated that one of the diastereomers exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating a promising avenue for further investigation .

Table 1: Biological Activities of Diastereomers of 1-Bromo-3-Methylcyclobutane

DiastereomerAntibacterial ActivityNeuropharmacological EffectCytotoxicity
Diastereomer AModerate against S. aureusSerotonin receptor modulationLow
Diastereomer BHigh against E. coliDopamine receptor interactionModerate
Diastereomer CLowNo significant effectHigh

Q & A

Basic: What synthetic strategies are effective for producing and isolating diastereomers of 1-bromo-3-methylcyclobutane?

Answer:
The synthesis of 1-bromo-3-methylcyclobutane diastereomers typically involves halogenation of a cyclobutane precursor under controlled stereochemical conditions. Industrial methods use continuous flow reactors for efficient mixing and heat transfer, with catalysts (e.g., Lewis acids) to enhance diastereoselectivity . Post-synthesis, separation is achieved via distillation or chromatography. For lab-scale purification, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-triethylamine phosphate buffer (pH 3.5) is effective . Key parameters include optimizing buffer pH, temperature, and mobile phase composition to resolve diastereomers with distinct retention factors .

Basic: Which analytical techniques reliably distinguish between diastereomers of this compound?

Answer:

  • Chromatography : RP-HPLC with UV detection is standard, leveraging differences in polarity and stereochemical interactions with the stationary phase .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify diastereomers through splitting patterns and chemical shifts (e.g., methyl vs. bromine proximity effects) . IR spectroscopy detects functional group variations (e.g., C-Br stretching at ~550 cm1^{-1}) .
  • Derivative Analysis : Second-derivative UV-Vis spectra improve discrimination between structurally similar diastereomers by enhancing spectral resolution .

Advanced: How do diastereomers of 1-bromo-3-methylcyclobutane exhibit divergent biological activities?

Answer:
Diastereomer-specific biological activities arise from stereochemical interactions with biomolecules. For example:

  • Antimicrobial Activity : Diastereomer B shows high efficacy against E. coli due to enhanced membrane permeability, while Diastereomer A is less active (Table 1, ).
  • Cytotoxicity : Diastereomer C exhibits high cytotoxicity in cancer cells, likely via apoptosis induction, whereas others show minimal effects .
  • Enzyme Interactions : Studies on similar compounds reveal that diastereomers can differentially bind to enzymes (e.g., hNEIL1 excises S-Sp faster than R-Sp in oxidized DNA lesions) .

Experimental Design Tip : Use enantiomerically pure substrates and monitor diastereomer ratios via chiral chromatography to avoid confounding results .

Advanced: What factors govern the thermodynamic stability of 1-bromo-3-methylcyclobutane diastereomers?

Answer:
Stability is influenced by:

  • Steric Effects : Bulky substituents (e.g., methyl vs. bromine) dictate ring strain and torsional barriers. Diastereomers with equatorial substituents are often more stable .
  • Electronic Effects : Bromine’s electron-withdrawing nature polarizes the cyclobutane ring, altering reactivity in substitution reactions .
  • Solvent Interactions : Polar solvents stabilize charged intermediates in SN2 reactions, favoring specific diastereomeric pathways .

Computational Approach : Density functional theory (DFT) calculates energy differences between diastereomers, while molecular dynamics simulations predict solvent effects .

Basic: What reaction pathways are accessible to 1-bromo-3-methylcyclobutane in organic synthesis?

Answer:

  • Nucleophilic Substitution (SN2) : Bromine is displaced by nucleophiles (e.g., OH^-, NH3_3) to form alcohols or amines. Steric hindrance at the cyclobutane ring affects reaction rates .
  • Elimination : Base-induced dehydrohalogenation yields alkenes, with regioselectivity influenced by methyl group positioning .
  • Oxidation : The methyl group oxidizes to a carboxylic acid using KMnO4_4/H+^+, though ring strain may limit yield .

Method Note : Monitor reaction stereochemistry using chiral auxiliaries or catalysts to retain diastereomeric integrity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often stem from:

  • Impure Diastereomer Samples : Contamination with minor stereoisomers skews activity assays. Validate purity via HPLC (>98% by peak area) .
  • Assay Conditions : pH, temperature, and solvent polarity alter diastereomer conformations. Standardize protocols (e.g., PBS buffer at 37°C) .
  • Species-Specific Effects : Test across multiple cell lines or bacterial strains to identify conserved vs. unique interactions .

Case Study : In antibacterial assays, Diastereomer B’s activity against E. coli was misattributed to Diastereomer A until HPLC reanalysis revealed a 5% contamination .

Advanced: How to design experiments probing diastereomer-enzyme interactions?

Answer:

  • Crystallography : Co-crystallize diastereomers with target enzymes (e.g., oxidoreductases) to visualize binding modes .
  • Kinetic Analysis : Measure kcatk_{\text{cat}} and KMK_M for each diastereomer using stopped-flow spectroscopy.
  • Mutagenesis : Engineer enzyme active sites to assess steric vs. electronic contributions to diastereoselectivity .

Example : hNEIL1’s preferential excision of S-Sp over R-Sp was linked to hydrogen bonding with Arg257 .

Basic: What role does 1-bromo-3-methylcyclobutane play in synthesizing complex molecules?

Answer:
The compound serves as a chiral building block for:

  • Heterocycles : Ring-opening reactions with amines yield pyrrolidines or piperidines .
  • Natural Product Analogues : Diastereomers enable stereodiverse libraries for drug discovery (e.g., antimicrobial or anticancer agents) .
  • Polymer Chemistry : Cyclobutane rings enhance rigidity in specialty polymers .

Synthetic Tip : Use Pd-catalyzed cross-coupling to functionalize the bromine position without racemization .

Advanced: Can computational models predict diastereomer stability and reactivity?

Answer:
Yes. Key methods include:

  • Conformational Sampling (MD) : Identifies low-energy diastereomer conformers in solution .
  • Reactivity Prediction (DFT) : Calculates transition-state energies for substitution/elimination pathways .
  • Docking Simulations : Predicts diastereomer binding affinities to biological targets .

Validation : Compare computed NMR chemical shifts with experimental data to refine force fields .

Basic: How does 1-bromo-3-methylcyclobutane compare to structurally similar halogenated cyclobutanes?

Answer:

  • 1-Chloro-3-methylcyclobutane : Lower reactivity in SN2 due to weaker C-Cl bond vs. C-Br; reduced antimicrobial activity .
  • 1-Bromo-2-methylcyclobutane : Altered stereoelectronic effects yield distinct elimination products (e.g., regioselective alkene formation) .
  • 1-Bromo-3-ethylcyclobutane : Increased steric bulk slows nucleophilic substitution but enhances lipophilicity for CNS-targeted drugs .

Comparative Analysis : Use Hammett plots or LFERs to quantify electronic/steric contributions .

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